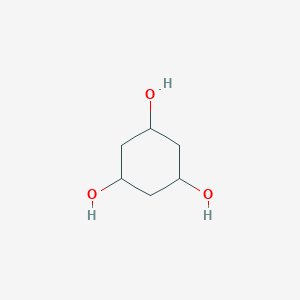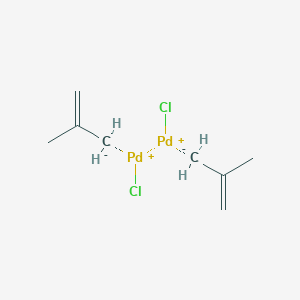
二(2-甲烯丙基)氯化钯二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylallyl)palladium chloride dimer, also known as Chloro (2-methylallyl)palladium (II) dimer or Dichlorobis (2-methylallyl)dipalladium, is a compound with the linear formula [CH2=C(CH3)CH2PdCl]2 . It has a molecular weight of 393.94 .
Molecular Structure Analysis
The compound’s structure is represented by the SMILES stringCl[Pd].Cl[Pd].[CH2]CC.[CH2]CC . The InChI key is XVIHZVZZPKOMRE-UHFFFAOYSA-L . Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions, including asymmetric allylic alkylation reactions, Suzuki-Miyaura reactions, reductive cleavage reactions, and the reaction of alkenyloxiranes with carbon monoxide .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 168.2-174.0 °C . It is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .科学研究应用
π-烯丙基钯(II)体系的动态立体化学:本研究重点关注π-烯丙基钯(II)体系的动态立体化学,包括2-甲烯丙基,表明在立体化学研究和合成中具有潜在应用(Oslinger & Powell, 1973).
晶体和分子结构研究:对二(2-新戊基-π-烯丙基氯化钯)的研究提供了对分子结构的见解,这对于理解催化或材料科学中的反应性和应用至关重要(Murphy, Holt & Holt, 1981).
钯萃取动力学:使用双(2-乙基己基)一硫代磷酸萃取钯的动力学研究突出了此类配合物在工业金属萃取过程中的相关性(Alam, Inoue & Yoshizuka, 1996).
3-二甲氨基丙基硒醇配合物:对钯(II)和铂(II)的3-二甲氨基丙基硒醇配合物进行的研究表明,类似的钯配合物在形成特定的金属-配体排列用于催化或材料应用中具有潜在用途(Dey et al., 2003).
催化应用:对微波辅助条件下Heck/Sonogashira反应的可回收钯催化剂的研究表明,二(2-甲烯丙基)氯化钯二聚体在先进催化工艺中具有用途(Lu et al., 2015).
超分子化学:钯(II)-双(二氨基卡宾)配合物中的分子间氢键表明二(2-甲烯丙基)氯化钯二聚体在设计具有特定超分子相互作用的配合物中具有潜力(Kinzhalov et al., 2018).
作用机制
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Bis(2-methylallyl)palladium chloride dimer interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(2-methylallyl)palladium chloride dimer depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of Bis(2-methylallyl)palladium chloride dimer’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
安全和危害
属性
IUPAC Name |
chloropalladium(1+);2-methanidylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRRLAATBVAFBT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



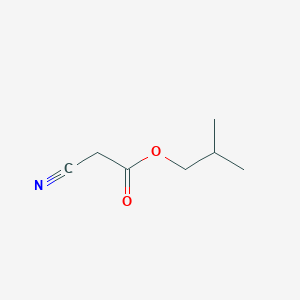
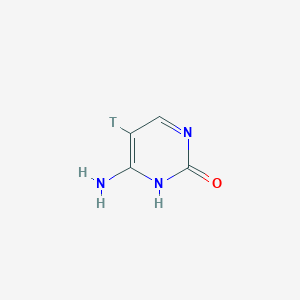
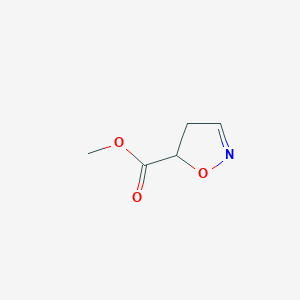
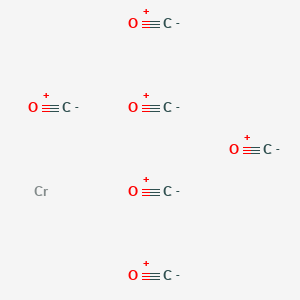
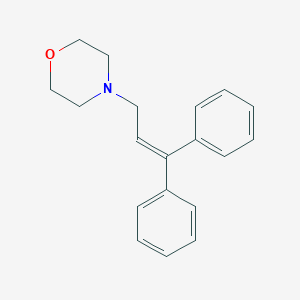


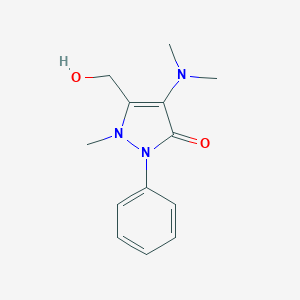
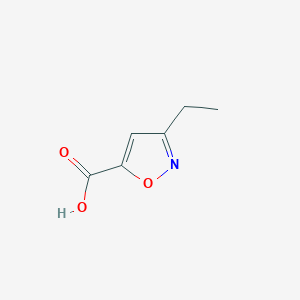
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)

